molecular formula C30H24N2O5 B12460021 N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide

N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide

Cat. No.: B12460021
M. Wt: 492.5 g/mol
InChI Key: SUZVXTWUPUARMI-UHFFFAOYSA-N
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Description

N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzo[f]chromene core, a cyano group, and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[f]chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction using 2-methoxybenzoic acid and an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of cyano-substituted derivatives.

Scientific Research Applications

N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide can be compared with other similar compounds such as:

    N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide: Similar structure but with a trifluoroacetamide group.

    3-(2H-chromen-3-yl)-5-aryl-1,2,4-oxadiazole derivatives: Contain a chromene core but different functional groups.

    Indole derivatives: Share some structural similarities and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

N-[2-cyano-1-(3,4-dimethoxyphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C30H24N2O5/c1-34-23-11-7-6-10-21(23)29(33)32-30-22(17-31)27(19-13-14-24(35-2)26(16-19)36-3)28-20-9-5-4-8-18(20)12-15-25(28)37-30/h4-16,27H,1-3H3,(H,32,33)

InChI Key

SUZVXTWUPUARMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)NC(=O)C5=CC=CC=C5OC)C#N)OC

Origin of Product

United States

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